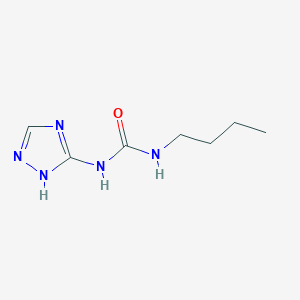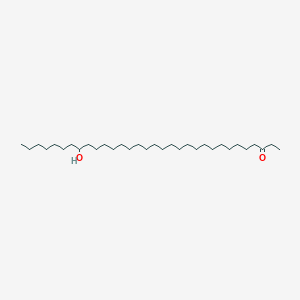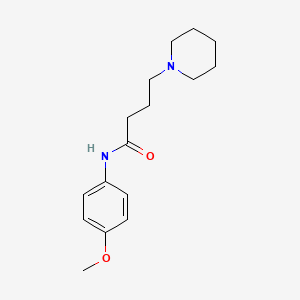
3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one: is an organic compound characterized by its unique structure, which includes a hexene backbone with dimethyl and methylphenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylphenylacetone, with 3,5-dimethyl-1-hexene under acidic or basic conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups replace hydrogen atoms on the hexene backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or nickel catalysts
Substitution: Halogens (e.g., bromine, chlorine), hydroxyl groups (OH⁻)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, hydroxylated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving similar structures.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-1-hexene: A structurally similar compound with a hexene backbone and dimethyl substituents.
3,5-Dimethyl-1-phenyl-1-hexen-3-ol: A related compound with an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Eigenschaften
CAS-Nummer |
96450-05-4 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
3,5-dimethyl-1-(3-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C15H20O/c1-11(2)8-13(4)10-15(16)14-7-5-6-12(3)9-14/h5-9,13H,10H2,1-4H3 |
InChI-Schlüssel |
REGIUFZVMMENCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


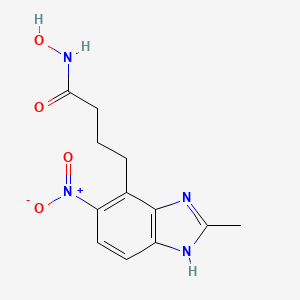
![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
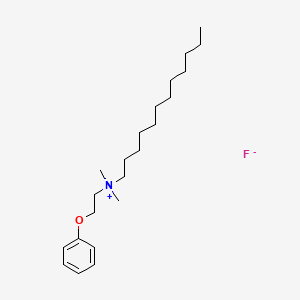
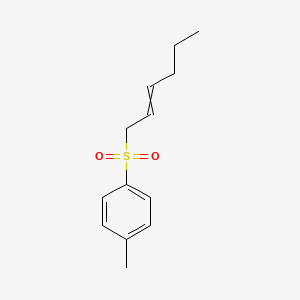
amino}ethyl acetate](/img/structure/B14359618.png)

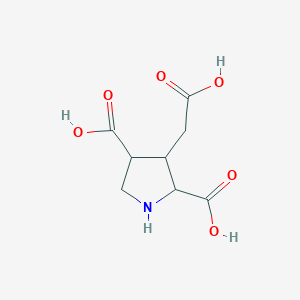
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

